N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3,5-DIMETHOXYBENZAMIDE HYDROCHLORIDE
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Overview
Description
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3,5-DIMETHOXYBENZAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3,5-DIMETHOXYBENZAMIDE HYDROCHLORIDE typically involves multiple steps. The process begins with the preparation of the benzothiazole core, followed by the introduction of the chloro and dimethoxy groups. The final step involves the formation of the amide bond with the dimethylaminopropyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3,5-DIMETHOXYBENZAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3,5-DIMETHOXYBENZAMIDE HYDROCHLORIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3,5-DIMETHOXYBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3,5-DIMETHOXYBENZAMIDE
- N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3,5-DIMETHOXYBENZAMIDE SULFATE
Uniqueness
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3,5-DIMETHOXYBENZAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3,5-dimethoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3S.ClH/c1-24(2)9-6-10-25(21-23-19-17(22)7-5-8-18(19)29-21)20(26)14-11-15(27-3)13-16(12-14)28-4;/h5,7-8,11-13H,6,9-10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKAUDBFRGJXCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC(=CC(=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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